1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole
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Overview
Description
The compound “1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with an ethyl group at the 2-position and a sulfonyl group at the 1-position. The sulfonyl group is further substituted with a 3-(tert-butyl)-4-methoxyphenyl group .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the sulfonyl group, and the ether group. The imidazole ring is a common motif in many biologically active compounds and is known to participate in various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar tert-butyl group would likely influence its solubility properties .Scientific Research Applications
Antiulcer Agents Synthesis
Compounds like imidazo[1,2-a]pyridines, synthesized with variations in their side chains, have been explored for their potential as antiulcer agents. Although the specific compound was not studied, related compounds demonstrated cytoprotective properties in ethanol and HCl-induced ulcer models, although they lacked significant antisecretory activity. These findings underscore the relevance of such chemical frameworks in developing medications targeting gastric ulcers (Starrett et al., 1989).
Coordination Chemistry and Material Synthesis
Research into coordination compounds and material synthesis often involves complex chemical structures similar to the one inquired about. For instance, compounds synthesized from reactions involving sulfonamido and pyridylmethylidene groups have shown interesting properties in their interaction with nickel centers, which could be relevant for material science and catalysis (Bermejo et al., 2000).
Catalysis and Green Chemistry
The synthesis of pyrazole derivatives using sulfonic acid-based catalysts represents a significant application in green chemistry. Such methodologies emphasize efficient, environmentally friendly synthesis routes for complex molecules, which align with the overarching goals of sustainability and reduced environmental impact in chemical research (Moosavi‐Zare et al., 2013).
Alkylation Kinetics and Ionic Liquids
The use of sulfonic acid-functional ionic liquids for catalytic activities, such as the alkylation of phenol with tert-butyl alcohol, demonstrates the versatility of sulfonated compounds in facilitating chemical reactions. This research area is pivotal for understanding reaction mechanisms and developing more efficient catalytic processes (Elavarasan et al., 2011).
Alkaline Fuel Cell Development
In the realm of energy research, compounds containing imidazole groups have been synthesized for use in alkaline anion exchange membranes (AEMs), showcasing the potential of such chemicals in enhancing the stability and efficiency of fuel cells (Yang et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonyl urea derivatives, have been reported to inhibit soluble epoxide hydrolase (seh) .
Mode of Action
It’s known that sulfonyl compounds can undergo reactions with organolithium reagents . In these reactions, the tert-butyl sulfonyl groups in tert-butyl pyridin-2-yl and pyridin-4-yl sulfones are replaced by butyl groups under the action of BuLi .
Biochemical Pathways
Sulfonyl compounds are known to participate in various biochemical reactions, including the suzuki–miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Pharmacokinetics
Sulfonyl urea derivatives have been studied for their pharmacokinetic properties .
Result of Action
Sulfonyl compounds are known to participate in various chemical reactions, leading to the formation of new compounds .
Future Directions
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-ethylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-15-17-9-10-18(15)22(19,20)12-7-8-14(21-5)13(11-12)16(2,3)4/h7-11H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGGCUHWICHQDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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